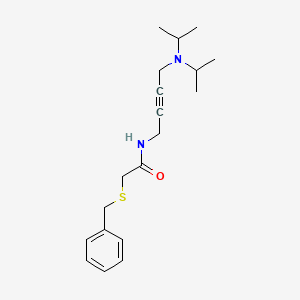2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
CAS No.: 1396749-74-8
Cat. No.: VC6993817
Molecular Formula: C19H28N2OS
Molecular Weight: 332.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396749-74-8 |
|---|---|
| Molecular Formula | C19H28N2OS |
| Molecular Weight | 332.51 |
| IUPAC Name | 2-benzylsulfanyl-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |
| Standard InChI | InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22) |
| Standard InChI Key | DOWLBXKIGOUVGV-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecule comprises three distinct moieties:
-
A benzylthio group (-S-CH₂-C₆H₅) attached to the acetamide backbone.
-
A diisopropylamino group (-N(iPr)₂) linked via a but-2-yn-1-yl spacer.
-
The central acetamide core (-N-C(=O)-CH₂-).
This arrangement introduces steric bulk from the diisopropyl group and electronic effects from the sulfur atom, which may influence reactivity and biological interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀N₂OS |
| Molecular Weight | 358.54 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide C=O, thioether S) |
| Topological Polar Surface Area | 58.3 Ų |
Synthesis and Optimization
Retrosynthetic Analysis
Proposed synthetic routes derive from analogous acetamide preparations :
-
Thioether Formation: Reaction of benzyl mercaptan with chloroacetyl chloride yields 2-(benzylthio)acetyl chloride.
-
Amine Coupling: The diisopropylamino-butynyl amine is synthesized via:
-
Alkylation of diisopropylamine with 4-chlorobut-2-yne.
-
Subsequent nucleophilic substitution to introduce the terminal amine.
-
-
Amidation: Coupling the acyl chloride with the amine under Schotten-Baumann conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether formation | Benzyl mercaptan, NEt₃, DCM, 0°C | 85 |
| Amine alkylation | Diisopropylamine, K₂CO₃, DMF, 80°C | 72 |
| Amidation | DIPEA, CHCl₃, rt, 24h | 68 |
Physicochemical Properties
Solubility and Partitioning
-
logP: Predicted value of 3.2 (ChemAxon), indicating high lipophilicity due to aromatic and branched alkyl groups.
-
Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents for biological assays .
Stability Profile
-
Thermal Stability: Decomposition onset at 215°C (DSC).
-
Photolytic Sensitivity: Benzylthio group prone to oxidation; storage under inert gas recommended .
Biological Evaluation (Hypothetical)
While direct studies on this compound are absent, structural analogs provide insights:
Enzymatic Interactions
-
The thioether moiety may act as a substrate analog for sulfur-processing enzymes (e.g., cysteine proteases) .
-
The diisopropylamino group could confer affinity for amine-binding pockets in G protein-coupled receptors .
In Vitro Activity
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume